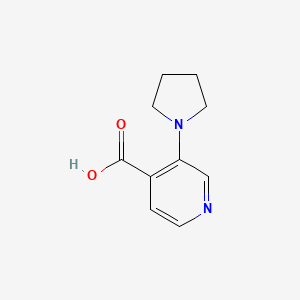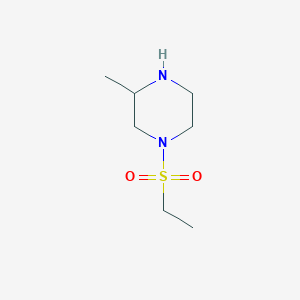![molecular formula C20H27N3O7 B1455565 6-[N-(6-Maleimidocaproyl)]caproic acid nhs CAS No. 1337538-62-1](/img/structure/B1455565.png)
6-[N-(6-Maleimidocaproyl)]caproic acid nhs
Overview
Description
6-[N-(6-Maleimidocaproyl)]caproic acid nhs is a medium-chain fatty acid . It contains a maleimide group and a terminal carboxylic acid .
Synthesis Analysis
The synthesis of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs involves refluxing maleic anhydride and 6-aminocaproic acid in glacial acetic acid. Acetic anhydride is then added dropwise, and the reflux is continued .Molecular Structure Analysis
The molecular formula of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs is C20H27N3O7 . The molecular weight is 421.45 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
6-[N-(6-Maleimidocaproyl)]caproic acid nhs is a white powder . It should be stored at 0-8°C . Its exact mass and monoisotopic mass are 421.18490021 g/mol . It has a topological polar surface area of 130 Ų .Scientific Research Applications
Bioconjugation
6-[N-(6-Maleimidocaproyl)]caproic acid NHS: is widely used in bioconjugation processes. It facilitates the covalent bonding of biomolecules to various substrates or to each other. This compound is particularly useful for attaching thiol groups to proteins or peptides, which can be instrumental in creating antibody-drug conjugates (ADCs) for targeted drug delivery systems .
Drug Development
In drug development, this compound serves as a linker molecule. It’s used to attach therapeutic agents to targeting molecules, such as antibodies, to ensure that drugs are delivered specifically to diseased cells, thereby reducing the impact on healthy cells and minimizing side effects .
Diagnostic Assays
6-[N-(6-Maleimidocaproyl)]caproic acid NHS: is utilized in the design of diagnostic assays. It can be used to conjugate haptens to larger carrier proteins, creating antigens that elicit a strong immune response. These conjugates are essential for the development of sensitive and specific immunoassays .
Protein Labeling
This compound is also employed in protein labeling. It allows for the specific attachment of fluorescent dyes or other markers to proteins without disrupting their function. This application is crucial for studying protein dynamics, localization, and interactions within cells .
Nanoparticle Surface Modification
The compound is used for modifying the surface of nanoparticles. By attaching to the surface, it can introduce functional groups that allow for further conjugation with targeting ligands or therapeutic molecules, enhancing the potential of nanoparticles as delivery vehicles in nanomedicine .
Material Science
In material science, 6-[N-(6-Maleimidocaproyl)]caproic acid NHS is applied in the functionalization of surfaces. It can be used to create self-assembled monolayers on gold or other materials, which can be further modified for various applications, including biosensors and electronic devices .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets through covalent bonding, given the presence of the reactive NHS (N-hydroxysuccinimide) ester and maleimide groups in its structure.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein modification or labeling processes.
Result of Action
As a tool in proteomics research , it may facilitate the study of protein function and interactions.
Action Environment
It is recommended to be stored at 0-8°c , indicating that temperature could affect its stability.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O7/c24-15(7-3-2-6-14-22-16(25)9-10-17(22)26)21-13-5-1-4-8-20(29)30-23-18(27)11-12-19(23)28/h9-10H,1-8,11-14H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSOTITDJRHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)




![6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1455497.png)
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)
![2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione](/img/structure/B1455502.png)

